molecular formula C7H2BrClN2O2 B13662927 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13662927
M. Wt: 261.46 g/mol
InChI Key: XHXWVRXDEMEERE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-b]pyridine core. Its molecular formula is C7H3BrClN2O2, and it has a molecular weight of approximately 263.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine oxide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione provides unique reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H2BrClN2O2

Molecular Weight

261.46 g/mol

IUPAC Name

4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C7H2BrClN2O2/c8-4-2(9)1-10-6-3(4)5(12)7(13)11-6/h1H,(H,10,11,12,13)

InChI Key

XHXWVRXDEMEERE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=O)C(=O)NC2=N1)Br)Cl

Origin of Product

United States

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